4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898753-66-7
VCID: VC2302400
InChI: InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F
Molecular Formula: C17H16BrFO
Molecular Weight: 335.2 g/mol

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

CAS No.: 898753-66-7

Cat. No.: VC2302400

Molecular Formula: C17H16BrFO

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone - 898753-66-7

Specification

CAS No. 898753-66-7
Molecular Formula C17H16BrFO
Molecular Weight 335.2 g/mol
IUPAC Name 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Standard InChI Key MTIRNZIVWVPROQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F
Canonical SMILES CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F

Introduction

Chemical Identity and Physical Properties

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone is a complex organic compound characterized by the presence of both bromine and fluorine substituents on an aromatic ring, along with a dimethylphenyl group. The detailed chemical identification parameters of this compound are presented in Table 1.

Table 1: Chemical Identity Parameters of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

ParameterValue
CAS Registry Number898753-66-7
Molecular FormulaC₁₇H₁₆BrFO
Molecular Weight335.2 g/mol
IUPAC Name1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
PubChem CID24726350
Standard InChIInChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
MDL NumberMFCD03843738

The physical and chemical properties of this compound contribute significantly to its behavior in various chemical reactions and applications. Table 2 presents the computed physicochemical properties of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone.

Table 2: Physicochemical Properties of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

PropertyValueSource
XLogP3-AA5Computed by XLogP3
Hydrogen Bond Donor Count0Computed by Cactvs
Hydrogen Bond Acceptor Count2Computed by Cactvs
Rotatable Bond Count4Computed by Cactvs
Exact Mass334.03686 DaComputed by PubChem

Structural Characteristics

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone features a distinctive molecular architecture that includes several key structural elements:

  • A propiophenone backbone with a ketone functional group

  • A 4-bromo-3-fluoro substituted phenyl ring attached to the carbonyl group

  • A 2,5-dimethylphenyl ring connected via a propyl chain

The molecule contains a carbonyl group (C=O) that serves as a reactive site for many chemical transformations. The presence of bromine at the 4' position and fluorine at the 3' position on one aromatic ring provides unique reactivity patterns, while the two methyl groups at positions 2 and 5 on the other aromatic ring influence the electronic and steric properties of the molecule .

This structural arrangement results in a compound with distinctive chemical reactivity, lipophilicity, and potential biological activity. The bromine and fluorine substituents are particularly significant as they can serve as sites for further chemical modifications through various cross-coupling reactions or nucleophilic substitutions.

Comparative Analysis with Structural Analogues

Several structural analogues of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone have been identified, differing primarily in the position of substituents. Table 3 presents a comparison of these related compounds.

Table 3: Comparison of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone with Structural Analogues

Compound NameCAS NumberKey Structural Difference
4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone898753-66-7Reference compound
4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone898753-88-3Fluorine at 2' position instead of 3' position
4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone898780-90-0Dimethyl groups at 3,5 positions; fluorine at 2' position
4'-Bromo-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone898793-13-0Dimethyl groups at 2,3 positions; fluorine at 2' position
4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone898794-20-2Dimethyl groups at 2,4 positions
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone898792-89-7Dimethyl groups at 2,3 positions

These structural variations, particularly in the positioning of methyl groups and the fluorine atom, can significantly influence the physicochemical properties, reactivity, and potential biological activities of these compounds. The difference in substitution patterns affects properties such as:

  • Electronic distribution and reactivity

  • Steric hindrance and molecular recognition

  • Lipophilicity and solubility profiles

  • Crystal packing and solid-state properties

Research Methodologies for Analysis

Several analytical techniques are commonly employed for the characterization and analysis of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone and related compounds:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity determination

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl stretching frequency

  • Mass Spectrometry: For accurate mass determination and fragmentation pattern analysis

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and separation

  • Gas Chromatography (GC): For volatile components analysis and quality control

X-ray Crystallography

X-ray diffraction studies provide detailed information about the three-dimensional structure, bond lengths, angles, and crystal packing arrangements .

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